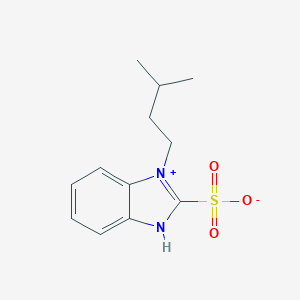

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

Description

1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid is a sulfonated benzimidazole derivative characterized by a branched 3-methylbutyl substituent at the N1 position and a sulfonic acid group at the C2 position of the benzimidazole core. Its molecular formula is C₁₄H₁₈N₂O₃S, with an average molecular mass of approximately 294.37 g/mol (estimated based on analogs in and ). The sulfonic acid group enhances water solubility, while the branched alkyl chain may influence lipophilicity and biological interactions. This compound is of interest in medicinal chemistry due to benzimidazole's established role in drug design, particularly in antitumor and antimicrobial applications .

Properties

IUPAC Name |

1-(3-methylbutyl)benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUJBCDPRSFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230435 | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537009-99-7 | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537009-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the benzimidazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while substitution reactions can produce halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. These compounds have shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study assessed the antibacterial activity of several benzimidazole derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and chloromycin .

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| Other derivatives | Escherichia coli | 5 |

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated for its potential to inhibit cyclooxygenase enzymes, which play a critical role in inflammation.

- Case Study : In vitro studies demonstrated that specific benzimidazole derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers .

| Compound | COX Inhibition (IC50 nM) | Standard Comparison |

|---|---|---|

| This compound | 0.1664 (COX-1), 0.0370 (COX-2) | Diclofenac |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications, particularly against helminths. Its mechanism involves interference with tubulin polymerization, which is crucial for parasite survival.

- Case Study : A series of benzimidazole derivatives were tested for anthelmintic activity, with some compounds demonstrating potent effects against muscle larvae of Trichinella spiralis in vitro .

Enzyme Inhibition

The enzyme inhibitory potential of this compound has been explored in various biochemical assays.

- Alpha-glucosidase Inhibition : A synthesized derivative exhibited significant alpha-glucosidase inhibition with an IC50 value of 66.66 μg/ml, indicating its potential use in managing diabetes .

| Enzyme | Inhibition Type | IC50 (μg/ml) |

|---|---|---|

| Alpha-glucosidase | Competitive | 66.66 |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic settings.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its binding to target proteins or enzymes. The benzimidazole ring can interact with nucleic acids or other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Polarity : The 3-methylbutyl group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller alkyl chains (e.g., ethyl) or aromatic substituents (e.g., benzyl) .

- Sulfonic Acid Position : Compounds with sulfonic acid at C2 (e.g., target compound) vs. C5 (e.g., Ensulizole) exhibit differences in solubility and biological activity. Ensulizole’s C5 sulfonic acid group is optimized for UV absorption in sunscreens, while C2-substituted analogs may favor pharmacological applications .

Physicochemical Properties

- Solubility : Sulfonic acid groups generally enhance water solubility. However, the 3-methylbutyl substituent may reduce solubility compared to Ensulizole (logP ~0.5) due to increased hydrophobicity .

- Stability : Benzimidazole sulfonic acids are typically stable under acidic conditions but may degrade under prolonged basic or oxidative environments. X-ray diffraction studies (e.g., ) confirm that bulky substituents like 3-methylbutyl stabilize the crystal lattice .

Analytical Characterization

- Spectroscopy : ¹H/¹³C NMR and HRMS () are standard for confirming substitution patterns. The 3-methylbutyl group’s protons appear as multiplet signals in the δ 1.2–1.8 ppm range .

- X-ray Crystallography : Used to resolve positional isomerism in sulfonated benzimidazoles (e.g., confirmed a 6-chloro/5-chloro isomer ratio of 0.759:0.241) .

Biological Activity

1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core substituted with a 3-methylbutyl group and a sulfonic acid functional group. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Research has indicated that benzimidazole derivatives often exert their biological effects through several mechanisms:

- Enzyme Inhibition : The sulfonic acid group can enhance binding affinity to specific enzymes, thereby inhibiting their activity. This is particularly relevant in the context of metabolic enzymes involved in glucose regulation and inflammation .

- Antiparasitic Activity : Compounds within this class have shown efficacy against various parasites by disrupting tubulin polymerization, which is critical for cell division and function .

- Antimicrobial Effects : Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have explored the biological potential of benzimidazole derivatives, including the specific compound under discussion:

- Antimicrobial Efficacy : A study reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antiparasitic Activity : Another investigation highlighted its effectiveness against T. spiralis, where the compound demonstrated a capacity to inhibit larval movement and viability in vitro .

- Cytotoxic Effects on Cancer Cells : Research involving MCF-7 breast cancer cells revealed that this benzimidazole derivative could induce apoptosis, suggesting its potential role in cancer therapy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary studies indicate favorable absorption characteristics due to its sulfonic acid group enhancing solubility in physiological conditions. Toxicity assessments are crucial for determining safe dosage levels; initial findings suggest moderate toxicity profiles which warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.